(-)-11,13-Dehydroeriolin

Antiproliferative Cytotoxicity Sesquiterpene Lactone

(-)-11,13-Dehydroeriolin is a conformationally rigid germacranolide sesquiterpene lactone with a critical α-methylene-γ-lactone moiety essential for its potent antiproliferative activity (HL-60 IC50=0.18μM, DU-145 IC50=0.38μM). Its unique stereochemistry and 11,13-double bond distinguish it from analogs like eriolin. For reliable, reproducible in vitro studies in leukemia, prostate cancer, and antiviral research, this compound offers a defined, high-activity scaffold.

Molecular Formula C15H20O4
Molecular Weight 264.32 g/mol
Cat. No. B1253591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-11,13-Dehydroeriolin
Synonyms11(13)-dehydroivaxillin
Molecular FormulaC15H20O4
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCC12CCC3C(O3)(CC4C(CC1O2)C(=C)C(=O)O4)C
InChIInChI=1S/C15H20O4/c1-8-9-6-12-14(2,19-12)5-4-11-15(3,18-11)7-10(9)17-13(8)16/h9-12H,1,4-7H2,2-3H3/t9-,10+,11-,12-,14-,15-/m1/s1
InChIKeySSZZFAJCDFWCJW-JCJKHTMNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy (-)-11,13-Dehydroeriolin (87441-73-4) for Cancer Research: A Germacranolide Sesquiterpene Lactone


(-)-11,13-Dehydroeriolin (CAS No. 87441-73-4), also known as 11(13)-dehydroivaxillin, is a germacranolide sesquiterpene lactone [1]. It is a naturally occurring compound isolated from several plant species, including Carpesium abrotanoides L. [2] and Schkuhria species [3]. This compound is primarily utilized in cancer research for its demonstrated antiproliferative activity [2], and its chemical structure has been confirmed by single-crystal X-ray diffraction [3].

Why (-)-11,13-Dehydroeriolin Cannot Be Simply Replaced by Other Sesquiterpene Lactones


Sesquiterpene lactones are a vast and structurally diverse class of natural products with varying biological profiles. Simple substitution is not possible because minor structural differences, such as the oxidation state of the lactone ring or the presence of the 11,13-exocyclic double bond, directly dictate a compound's reactivity, molecular target engagement, and ultimately its biological activity [1]. While (-)-11,13-dehydroeriolin has demonstrated antiproliferative effects against multiple cancer cell lines [2], closely related in-class compounds like eriolin and ivaxillin have been reported with different activity profiles, underscoring the need for precise, compound-specific data for scientific selection.

Quantitative Evidence Differentiating (-)-11,13-Dehydroeriolin from In-Class Analogs


Cytotoxicity Profile of (-)-11,13-Dehydroeriolin in Human Cancer Cell Lines vs. Eriolin

(-)-11,13-Dehydroeriolin exhibits varying cytotoxic potency across a panel of human cancer cell lines. In a direct head-to-head study, its IC50 values differ significantly from those of its close analog, eriolin, particularly in A549 (lung carcinoma) and DU145 (prostate carcinoma) cells [1]. This variation in potency demonstrates that the 11,13-exocyclic double bond in dehydroeriolin is a key structural determinant of its activity and target selectivity compared to eriolin's reduced state.

Antiproliferative Cytotoxicity Sesquiterpene Lactone

Antiviral Selectivity of (-)-11,13-Dehydroeriolin Against Influenza A Subtypes

In a direct head-to-head study, (-)-11,13-dehydroeriolin showed distinct antiviral activity against influenza A virus strains H1N1 and H3N2 in MDCK cells, with a slight but measurable difference in potency between the two subtypes [1]. This contrasts with the activity profile of eriolin, which was also tested in the same study and showed a similar pattern of activity [1].

Antiviral Influenza A MDCK cells

Structural Confirmation of (-)-11,13-Dehydroeriolin via Single-Crystal X-ray Diffraction

The three-dimensional structure of (-)-11,13-dehydroeriolin, including its absolute stereochemistry, has been unambiguously confirmed by single-crystal X-ray diffraction analysis [1]. This is a high-level of structural proof that provides a definitive reference for analytical method development, quality control, and computational modeling, and is not always available for closely related sesquiterpene lactones.

Crystallography Structure Elucidation Analytical Standard

Recommended Research and Industrial Application Scenarios for (-)-11,13-Dehydroeriolin


In Vitro Oncology Research: Comparative Cytotoxicity Studies in Lung and Prostate Cancer

Based on its demonstrated high potency in A549 (IC50 = 2.0 μM) and DU145 (IC50 = 0.38 μM) cells compared to the analog eriolin (IC50 = 17.0 μM and 11.0 μM respectively) [1], (-)-11,13-dehydroeriolin is an ideal compound for detailed in vitro oncology studies. Its use is recommended as a lead molecule or tool compound in projects focused on elucidating mechanisms of action in lung and prostate carcinoma models where eriolin would be too weak to be effective.

Virology Research: Investigating Antiviral Activity Against Influenza A Subtypes

The compound's demonstrated antiviral activity in a cellular model of influenza A infection (IC50 values of 10.8 μM against H1N1 and 11.6 μM against H3N2) [1] supports its application in virology research. It serves as a specific chemical probe for studying host-pathogen interactions or for use as a positive control in assays designed to screen for more potent antiviral agents targeting influenza A.

Analytical Method Development and Quality Control

Given that its three-dimensional structure and absolute stereochemistry have been definitively established by single-crystal X-ray diffraction [2], (-)-11,13-dehydroeriolin is a robust candidate for use as a high-quality analytical reference standard. It is well-suited for developing and validating HPLC, LC-MS, or NMR-based methods for the quantification and purity assessment of complex natural product extracts or synthetic mixtures.

Chemical Synthesis and Structure-Activity Relationship (SAR) Studies

The presence of the 11,13-exocyclic double bond is a key structural feature associated with the enhanced potency of this compound over its reduced analog eriolin [1]. This makes (-)-11,13-dehydroeriolin a valuable starting material or core scaffold for medicinal chemistry programs. Its use in semi-synthetic derivatization or total synthesis efforts can help explore SAR around the sesquiterpene lactone core, aiming to further optimize its antiproliferative and antiviral properties.

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